5-(1-Ethylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine
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Overview
Description
5-(1-Ethylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine is a complex organic compound that features a pyrrolidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction proceeds through a series of steps, including esterification, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
5-(1-Ethylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Nicotinamide: Shares the pyridine ring but lacks the pyrrolidine moiety.
Amisulpride: Contains a similar pyrrolidine structure but with different functional groups
Uniqueness
5-(1-Ethylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine is unique due to its specific combination of pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and other scientific research applications .
Properties
Molecular Formula |
C14H23N3 |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
5-(1-ethylpyrrolidin-2-yl)-N,N,4-trimethylpyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-5-17-8-6-7-13(17)12-10-15-14(16(3)4)9-11(12)2/h9-10,13H,5-8H2,1-4H3 |
InChI Key |
WQXKKEQCJANMHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CN=C(C=C2C)N(C)C |
Origin of Product |
United States |
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